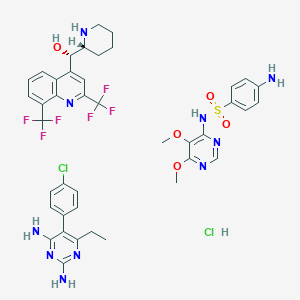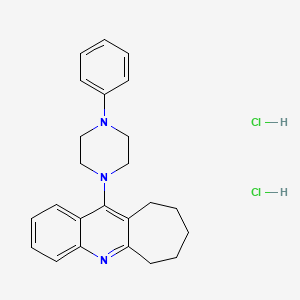
Iridium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium(3+) is a monoatomic trication and an iridium molecular entity.
Applications De Recherche Scientifique
Photophysical Properties and Applications
Iridium(III) complexes are known for their remarkable photophysical properties, such as high photoluminescence quantum yields and wide color tunability. These properties make them suitable for various applications, including sensing, bio-imaging, photoredox catalysis, solar fuels, and solid-state lighting. The use of iridium complexes in self-assembled systems, soft materials, liquid crystals, gels, and colloids has been explored, demonstrating their versatility in different material contexts (Martir & Zysman‐Colman, 2018).
Application in Chemodosimeters and Logic Gates
The phosphorescent properties of iridium(III) complexes have led to their use as luminescent chemosensors. For instance, specific iridium(III) complexes have been developed as highly selective chemodosimeters for detecting Hg(2+) ions, showing potential as molecular logic gates. This highlights the complex's ability to function in both detection and computational logic contexts (Liu et al., 2011).
Organic Electronic Devices
Ionic iridium(III) complexes are emerging as promising materials for organic electronic devices, thanks to their excellent photophysical properties, redox stability, and efficient emissions. Their applications range from phosphorescent light-emitting devices to data recording, storage, and security, demonstrating their significant role in future organic electronic materials technology (Ma, Tsuboi, Qiu, & Duan, 2017).
Catalysts for Oxygen Evolution Reaction
Iridium plays a crucial role in catalysts for the oxygen evolution reaction (OER) in modern technologies like proton exchange membrane water electrolyzers. Studies have focused on tuning the electrocatalytic performance of iridium through thermal treatments, which affect its activity and stability, demonstrating its importance in energy conversion and storage applications (Geiger et al., 2016).
Therapeutic and Bioimaging Reagents
Iridium(III) complexes have emerged as potential anticancer drugs and cellular imaging reagents. Their intense, long-lived, and environment-sensitive emission makes them suitable for live-cell imaging, intracellular sensing, gene-delivery, and cancer cell detection. This highlights the versatility of iridium(III) complexes in both therapeutic applications and biological research (Lo & Zhang, 2012).
pH Sensing and Photoinduced Cell Death
Cyclometalated iridium(III) complexes are promising for use as luminescent probes in cellular imaging. Their photophysical properties have been exploited for pH-activatable complexes that can enhance emission intensity in certain pH ranges, selectively staining cellular components, and inducing necrosis-like cell death upon photoirradiation (Kando et al., 2015).
Catalytic Applications
Iridium's catalytic activity is notable in various organic and inorganic chemical transformations, especially in capturing sunlight and converting it into chemical energy. This makes it potentially useful in artificial photosynthesis processes to address future energy and food challenges (Singh, 2016).
Propriétés
Numéro CAS |
22555-00-6 |
|---|---|
Nom du produit |
Iridium(3+) |
Formule moléculaire |
Ir+3 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
Clé InChI |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
SMILES canonique |
[Ir+3] |
Autres numéros CAS |
22555-00-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




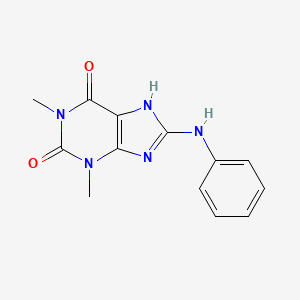
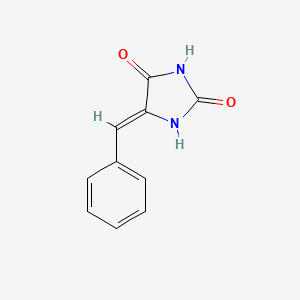
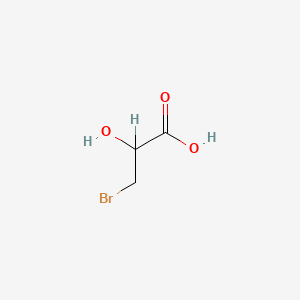
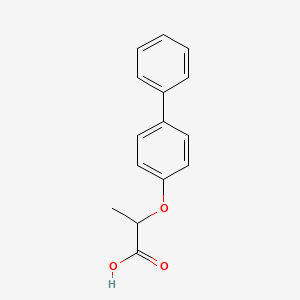
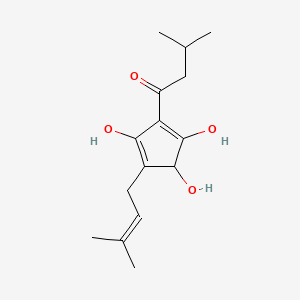
![10-Hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde](/img/structure/B1200403.png)
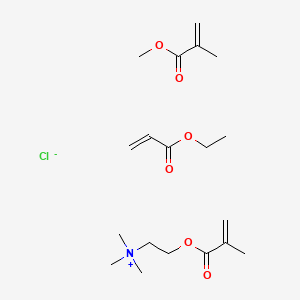
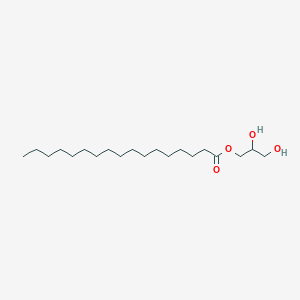
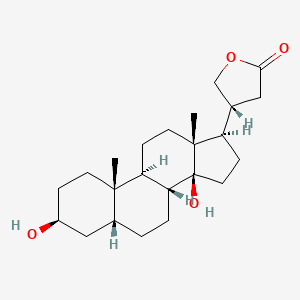
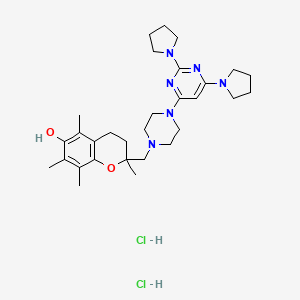
![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)
